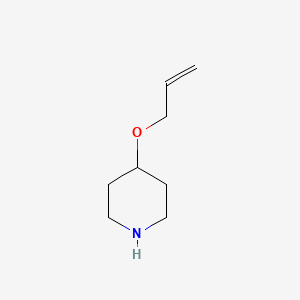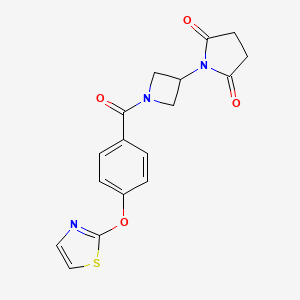
1-(1-(4-(Thiazol-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-(4-(Thiazol-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This compound also contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The thiazole ring, on the other hand, has many reactive positions where various reactions may take place due to its aromatic properties .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, compounds with similar structures have been studied. For example, pyrrolidine derivatives have been synthesized through various reactions, including ring construction and functionalization .Applications De Recherche Scientifique
Coordination Chemistry and Biological Activity
Compounds containing heteroatoms like thiazole are pivotal in coordination chemistry, showcasing significant versatility in binding with metals and exhibiting a range of biological activities. For instance, the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has been thoroughly reviewed, emphasizing their potential in synthesizing complex compounds with notable spectroscopic, magnetic, and electrochemical properties, alongside biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
The incorporation of thiazole and pyrimidine rings into π-extended conjugated systems has shown to significantly enhance the creation of novel optoelectronic materials. These compounds exhibit remarkable electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Drug Discovery and Biological Profiles
Pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, have been recognized for their versatility in drug discovery. Their structure enables efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry of molecules and offering increased three-dimensional coverage. This unique structural aspect facilitates the design of bioactive molecules with target selectivity across various human diseases, highlighting the significance of these compounds in medicinal chemistry (Li Petri et al., 2021).
Chemical Synthesis and Transformation
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively reviewed, showcasing methods for creating these derivatives and their chemical and biological properties. These compounds exhibit a wide range of activities, such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, and antihypertensive effects, underscoring their potential in various scientific applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Propriétés
IUPAC Name |
1-[1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-14-5-6-15(22)20(14)12-9-19(10-12)16(23)11-1-3-13(4-2-11)24-17-18-7-8-25-17/h1-4,7-8,12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBCNIQYIDKGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2861619.png)
![3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2861622.png)

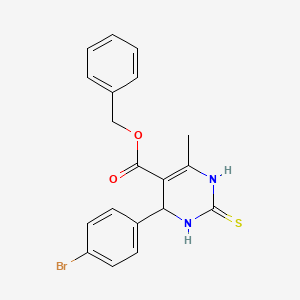
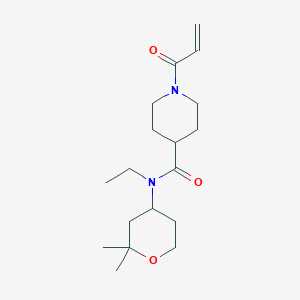

![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)

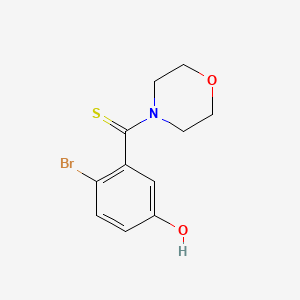
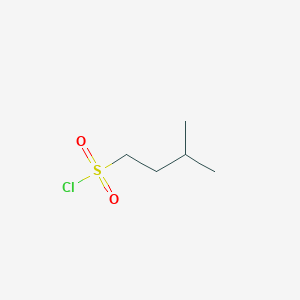
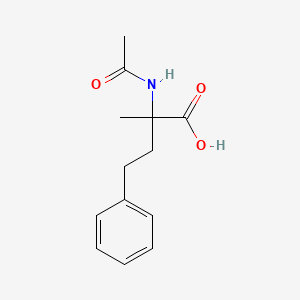
![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)

